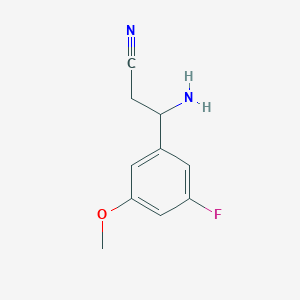

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

Description

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile is a nitrile derivative featuring a fluoro-methoxy-substituted phenyl group and an amino group on a propane backbone. Its structural uniqueness arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence reactivity and interactions with biological targets. However, detailed pharmacological or toxicological data for this specific compound are scarce in publicly available literature .

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |

InChI Key |

NGUZBHWMLKJGLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or other reagents to facilitate the reaction .

Chemical Reactions Analysis

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile with analogous nitriles and amino-propanenitrile derivatives.

Positional Isomers: Fluorine and Methoxy Substitution Patterns

- (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 914637-31-3): This simpler nitrile lacks the propane backbone and amino group. It is classified as a hazardous substance ([劇]III, [危]4-3-III) with a molecular weight of 165.16 g/mol. Its reactivity and toxicity may stem from the nitrile group and fluorine substitution .

- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1):

A positional isomer with fluorine at the 2-position instead of 3. This structural difference could alter electronic properties and metabolic stability. It requires cold storage ([冷] 0℃–6℃), suggesting higher volatility or instability compared to the 3-fluoro isomer .

Key Insight: The position of fluorine significantly impacts physicochemical properties.

Stereoisomers and Backbone Modifications

- (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile: A stereoisomer with fluorine at the 2-position. The (3S) configuration introduces chirality, which could influence enantioselective interactions in drug-receptor binding. No specific activity data are available, but chiral centers often lead to divergent pharmacological profiles .

Key Insight : Stereochemistry and substituent positioning are critical for biological activity. The target compound’s 3-fluoro group may reduce metabolic degradation compared to 2-fluoro analogs, as meta-substitution is less prone to oxidative attack in cytochrome P450 pathways.

Functional Group Analogues: Cyanazine

- Cyanazine (CAS: 21725-46-2): A banned triazine herbicide with the structure 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methyl-propanenitrile. Unlike the target compound, Cyanazine contains a chlorotriazine ring linked to the nitrile. It was prohibited due to acute toxicity and environmental persistence .

Key Insight: The absence of a triazine ring in 3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile may reduce its environmental hazard compared to Cyanazine. However, the amino and nitrile groups still warrant caution in handling.

Data Table: Structural and Property Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Classification |

|---|---|---|---|---|---|

| 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile | Not available | C₁₀H₁₀FN₂O | 193.20 | 3-Fluoro, 5-methoxy, amino, nitrile | Unknown |

| (3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | C₉H₈FNO | 165.16 | 3-Fluoro, 5-methoxy, nitrile | [劇]III, [危]4-3-III |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 672931-28-1 | C₉H₈FNO | 165.16 | 2-Fluoro, 5-methoxy, nitrile | [冷] 0℃–6℃ |

| Cyanazine | 21725-46-2 | C₉H₁₃ClN₆ | 240.69 | Chlorotriazine, ethylamino, nitrile | Banned (agriculture) |

Research Findings and Gaps

- Synthetic Utility: The target compound’s nitrile group is a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions). Its amino group enables peptide-like bond formation .

- Toxicity Data: Limited information is available for 3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile. Analogous nitriles like (3-fluoro-5-methoxyphenyl)acetonitrile are classified as hazardous, suggesting the need for rigorous safety assessments .

- Biological Activity: No peer-reviewed studies directly address this compound’s efficacy or mechanisms. Comparative analysis with Cyanazine highlights the importance of substituent selection in mitigating environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.